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Compound of Interest

Compound Name: GR231118

Cat. No.: B549500

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship
(SAR) of GR231118, a potent and selective peptide analog of the C-terminus of neuropeptide Y
(NPY). GR231118 is a valuable pharmacological tool due to its dual activity as a high-affinity
antagonist of the neuropeptide Y Y1 receptor and a potent agonist of the neuropeptide Y Y4
receptor. This document is intended for researchers, scientists, and drug development
professionals engaged in the study of NPY receptor pharmacology and related therapeutic

areas.

Chemical Structure of GR231118

GR231118, also known as 1229U91, is a dimeric peptide with a cyclic structure. Its chemical
formula is C110H170N34024, and it has a molecular weight of 2352.77 g/mol . The sequence
of each monomer is (lle,Glu,Pro,Dpr,Tyr,Arg,Leu,Arg, Tyr-NH2), with an amide bridge
connecting the two monomers in a cyclic (2,4'),(2',4)-diamide fashion.

Structure-Activity Relationship and Biological
Activity

GR231118 exhibits a complex pharmacological profile, acting as a potent antagonist at Y1
receptors while simultaneously displaying potent agonism at Y4 receptors. This dual activity,
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along with its weaker interactions with other NPY receptor subtypes, underscores the subtle
structural determinants that govern ligand-receptor interactions within the NPY system.

Quantitative Biological Data

The biological activities of GR231118 and its analogs at various human and rat NPY receptor
subtypes are summarized in the table below. The data is presented as pKi (negative logarithm
of the inhibition constant), pA2 (negative logarithm of the antagonist concentration that requires
a doubling of the agonist concentration to elicit the same response), and pEC50 (negative
logarithm of the half-maximal effective concentration).
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Compoun Receptor . Activity .
Species pKi pA2 PEC50
d Subtype Type
GR231118 Y1 Human Antagonist 10.2 10.5 -
Y1 Rat Antagonist 104 10.0 -
Weak
Y2 Human ] - - <6.0
Agonist
Weak
Y2 Rat ] - - <6.0
Agonist
Y4 Human Agonist 9.6 - 8.6
Weak
Y5 Human ) - - 6.1
Agonist
Weak
Y5 Rat ] - - <6.0
Agonist
High
Y6 Mouse o 8.8 - -
Affinity
BW1911U9 ]
0 Y1 Human Antagonist 8.3 7.1 -
Y4 Human Agonist 8.3 - 6.8
T-190 Y1l Human Antagonist 6.5 5.8 -
Y4 Human Agonist 7.7 - 6.3
T-241 Y1l Human Antagonist 6.8 6.5 -
Y4 Human Agonist 8.3 - 6.6

Data compiled from publicly available pharmacological studies.

Key Structural Determinants for Activity

The structure-activity relationship of C-terminal NPY analogs like GR231118 is highly
dependent on specific amino acid residues and the overall conformation.
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e Dimeric Structure: The dimeric nature of GR231118 is a critical feature contributing to its
high affinity and potency, particularly at the Y1 receptor. This suggests that the molecule may
simultaneously engage with two receptor units or possess an extended binding surface that
enhances its interaction with a single receptor.

o C-terminal Residues: The C-terminal region of NPY is crucial for receptor recognition and
activation. For Y1 receptor affinity, a C-terminal turn structure is thought to be important. Key
residues such as Arginine at position 33 (Arg33) and Arg35 are critical for high-affinity
binding.

o Selectivity: The subtle differences in the amino acid sequences of the Y1 and Y4 receptors
are exploited by GR231118 to elicit opposite effects. While the exact residues responsible for
this functional switch are not fully elucidated, it is clear that the C-terminal portion of the
peptide is sufficient for Y4 receptor activation but not for Y1 receptor activation, where it acts
as an antagonist. The analogs BW1911U90, T-190, and T-241, which are also C-terminal
NPY analogs, exhibit a similar pattern of Y1 antagonism and Y4 agonism, albeit with lower
potencies compared to GR231118.

Signaling Pathways

GR231118 modulates distinct downstream signaling cascades through its interaction with NPY
Y1 and Y4 receptors.

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is primarily coupled to Gi/o proteins. Its activation by endogenous NPY,
or its blockade by antagonists like GR231118, influences multiple intracellular signaling
pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to
decreased cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate
phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and
diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the
activation of protein kinase C (PKC) and calcium/calmodulin-dependent kinase 1l (CaMKII).
These pathways can ultimately converge on the mitogen-activated protein kinase (MAPK)
cascade, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2).
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NPY Y1 Receptor Signaling Cascade

NPY Y4 Receptor Signaling Pathway

Similar to the Y1 receptor, the NPY Y4 receptor is also coupled to Gi/o proteins, and its
activation by agonists like GR231118 leads to the inhibition of adenylyl cyclase and a
subsequent decrease in intracellular cCAMP levels. In certain cell types, the Y4 receptor has
also been shown to couple to Gq proteins, which would activate the PLC-IP3-Ca?* pathway.
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Experimental Protocols

The following are generalized protocols for key experiments used to characterize the structure-
activity relationship of GR231118 and its analogs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds, such
as GR231118 analogs, by measuring their ability to displace a radiolabeled ligand from the
target receptor.

Materials:
o Cell membranes expressing the NPY receptor of interest (Y1, Y2, Y4, or Y5).

e Radioligand (e.g., [*?°I]-PYY or [*?°]]-GR231118).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b549500?utm_src=pdf-body-img
https://www.benchchem.com/product/b549500?utm_src=pdf-body
https://www.benchchem.com/product/b549500?utm_src=pdf-body
https://www.benchchem.com/product/b549500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Unlabeled competitor compounds (GR231118 and its analogs).

» Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM CaClz, 0.1% BSA, pH 7.4).

e Wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Glass fiber filters (e.g., Whatman GF/C).

¢ Scintillation cocktalil.

e Scintillation counter.

Procedure:

 Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a
suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the
membrane pellet in binding buffer to a final protein concentration of 10-50 p g/well .

o Assay Setup: In a 96-well plate, add in the following order:

o 50 pL of binding buffer (for total binding) or a high concentration of a non-specific ligand
(e.g., 1 uM unlabeled NPY, for non-specific binding).

o 50 pL of various concentrations of the competitor compound (e.g., GR231118 analog).

o 50 pL of radioligand at a concentration close to its Kd.

o 100 pL of the membrane preparation.

 Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation
to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
harvester. Wash the filters three times with ice-cold wash buffer to remove unbound
radioligand.

o Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a scintillation counter.
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o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the competitor
concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of
the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated
cAMP Formation

This protocol is used to determine the functional activity (agonist or antagonist) of compounds
at Gi/o-coupled receptors by measuring their effect on intracellular cCAMP levels.

Materials:

Cells expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

e Forskolin.

e Test compounds (GR231118 and its analogs).

¢ IBMX (a phosphodiesterase inhibitor).

e CAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

o Cell culture medium.

Procedure:

o Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

e Pre-incubation: Wash the cells with serum-free medium and pre-incubate with 100 uM IBMX
for 15-30 minutes at 37°C.

e Treatment:

o For Agonist Testing: Add various concentrations of the test compound (e.g., GR231118)
and a fixed concentration of forskolin (e.g., 10 uM).
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o For Antagonist Testing: Add a fixed concentration of a known agonist (e.g., NPY) in the
presence of various concentrations of the test compound (e.g., GR231118), followed by
the addition of forskolin.

e Incubation: Incubate the plate for 15-30 minutes at 37°C.

o Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP
concentration according to the manufacturer's instructions for the chosen cAMP assay Kkit.

o Data Analysis:

o For Agonists: Plot the CAMP concentration against the logarithm of the agonist
concentration to determine the EC50 value.

o For Antagonists: Plot the response to the fixed agonist concentration against the logarithm
of the antagonist concentration to determine the IC50 value. Calculate the pA2 value to

guantify the antagonist potency.
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General Experimental Workflow
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GR231118 stands out as a remarkable pharmacological agent with a dual personality, acting as
a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. Its complex
structure-activity relationship, rooted in its dimeric nature and specific amino acid sequence,
provides a fascinating case study in the molecular determinants of ligand-receptor interactions.
The detailed understanding of its SAR, coupled with robust experimental protocols, will
continue to facilitate the exploration of the NPY system and the development of novel
therapeutics targeting NPY receptors for a range of physiological and pathological conditions.

« To cite this document: BenchChem. [The Dichotomous Nature of GR231118: A Deep Dive
into its Structure-Activity Relationship]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549500#structure-activity-relationship-of-gr231118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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